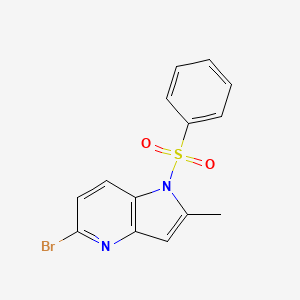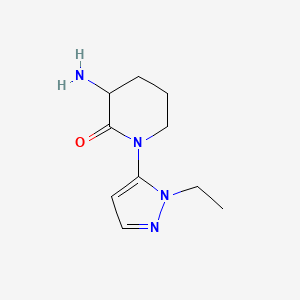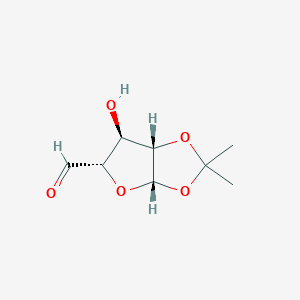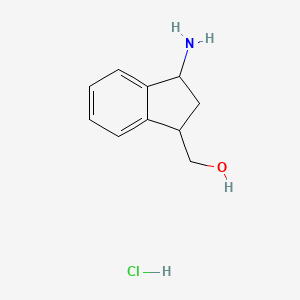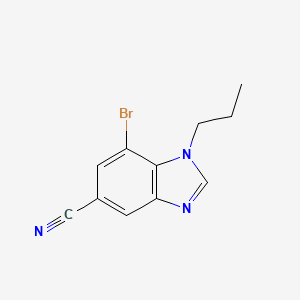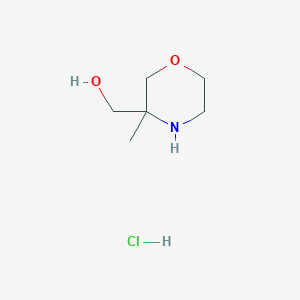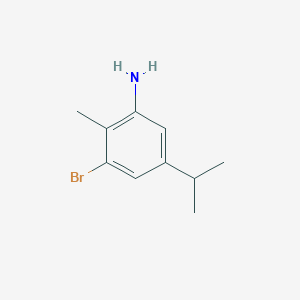
N-aminopyrimidine-2-carboximidamide dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives has been achieved by the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst . This process yielded good to excellent yields . All synthesized compounds were characterized by EI-MS, HREI-MS, and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds is stabilized by the resulting intramolecular hydrogen bonding scheme . Intramolecular hydrogen bonding could also be responsible for the increased stability of a iodohemiaminal intermediate .Chemical Reactions Analysis
Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
- The study of aminopyrimidine derivatives, such as pyrimethamine and 2-amino-4,6-dimethylpyrimidine, has provided insights into their crystal structures, showcasing hydrogen-bonded motifs that mimic carboxylate anions. This understanding facilitates the synthesis and design of new compounds with specific molecular interactions (Balasubramani, Muthiah, & Lynch, 2007).
Antitumor Activity
- The discovery of 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors demonstrates their utility in developing treatments for chronic myelogenous leukemia and potentially other solid tumors. This highlights the role of aminopyrimidine derivatives in cancer research and therapy development (Lombardo et al., 2004).
Immunological Applications
- 5-Substituted 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production, offering a potential therapeutic avenue for inflammatory conditions. This underscores the importance of aminopyrimidines in immunological research and drug discovery (Jansa et al., 2014).
Antibacterial Properties
- Aminopyrimidine scaffolds have been explored for their multitarget antibacterial ligands, demonstrating comparable in vitro activity to known antibiotics against various bacterial strains. This research path is crucial for addressing antibiotic resistance and developing new antibacterial agents (Ahmad et al., 2016).
Antiviral Activity
- Carbocyclic analogues of 7-deazaguanosine based on 2-amino-dihydropyrimidines have shown selective inhibitory activities against herpes simplex viruses, illustrating the potential of aminopyrimidine derivatives in antiviral drug development (Legraverend et al., 1985).
Eigenschaften
IUPAC Name |
N'-aminopyrimidine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5.2ClH/c6-4(10-7)5-8-2-1-3-9-5;;/h1-3H,7H2,(H2,6,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQULZAYXUARJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=NN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)/C(=N/N)/N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-aminopyrimidine-2-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



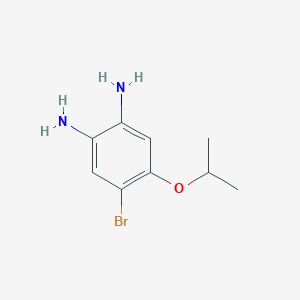
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)
